

# Probarbital Sodium: A Technical Guide to a Classic Barbiturate Derivative

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## Compound of Interest

Compound Name: Probarbital sodium

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This in-depth technical guide provides a comprehensive overview of **probarbital sodium**, a derivative of barbituric acid. The document details its chemical properties, synthesis, mechanism of action, and pharmacological profile. It also includes established experimental protocols for its analysis and visual representations of its primary signaling pathway.

## Introduction to Probarbital Sodium

**Probarbital sodium** is the sodium salt of probarbital, chemically known as 5-ethyl-5-isopropylbarbituric acid.[1] It belongs to the barbiturate class of drugs, which are central nervous system (CNS) depressants.[1][2] Historically, sodium and calcium salts of probarbital have been utilized for their sedative and hypnotic properties.[1] Probarbital itself was developed in the 1920s and exhibits sedative, hypnotic, and anticonvulsant effects.[3][4]

Pharmacologically, **probarbital sodium** is classified as an intermediate-acting sedative-hypnotic barbiturate.[1][2] Its effects are comparable to those of pentobarbital.[1][2] As with other barbiturates, its use is associated with dose-related side effects such as drowsiness, confusion, and incoordination.[1] The potential for tolerance, cross-tolerance with other sedative-hypnotics, and dependence are significant considerations with its use.[1]

## Chemical and Physical Properties

Probarbital and its sodium salt are distinct chemical entities with specific properties. As a derivative of barbituric acid, its core structure is a pyrimidinetrione ring.

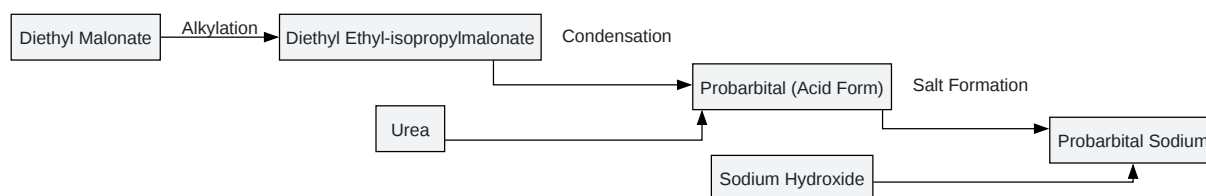
Property	Probarbital	Probarbital Sodium
IUPAC Name	5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione[2]	Sodium 5-ethyl-5-isopropyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate
Synonyms	lpral, Vasalgin, Ethypropymalum, 5-ethyl-5-isopropylbarbituric acid[1][3][4]	Probarbital sodium salt
CAS Number	76-76-6[2][3]	143-82-8[1]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> [2][3]	C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> NaO <sub>3</sub>
Molecular Weight	198.22 g/mol [2]	220.20 g/mol

## Synthesis of Probarbital

The synthesis of probarbital, like other barbiturates, is rooted in the condensation of a malonic acid derivative with urea.[2]

A general synthetic pathway involves:

- **Alkylation of a Malonic Ester:** Diethyl malonate is sequentially alkylated using appropriate alkyl halides in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and isopropyl groups at the alpha-carbon.
- **Condensation with Urea:** The resulting disubstituted malonic ester is then condensed with urea, again in the presence of a strong base, to form the barbituric acid ring structure of probarbital.
- **Formation of the Sodium Salt:** Probarbital acid is then treated with a sodium base, such as sodium hydroxide or sodium ethoxide, to yield **probarbital sodium**.



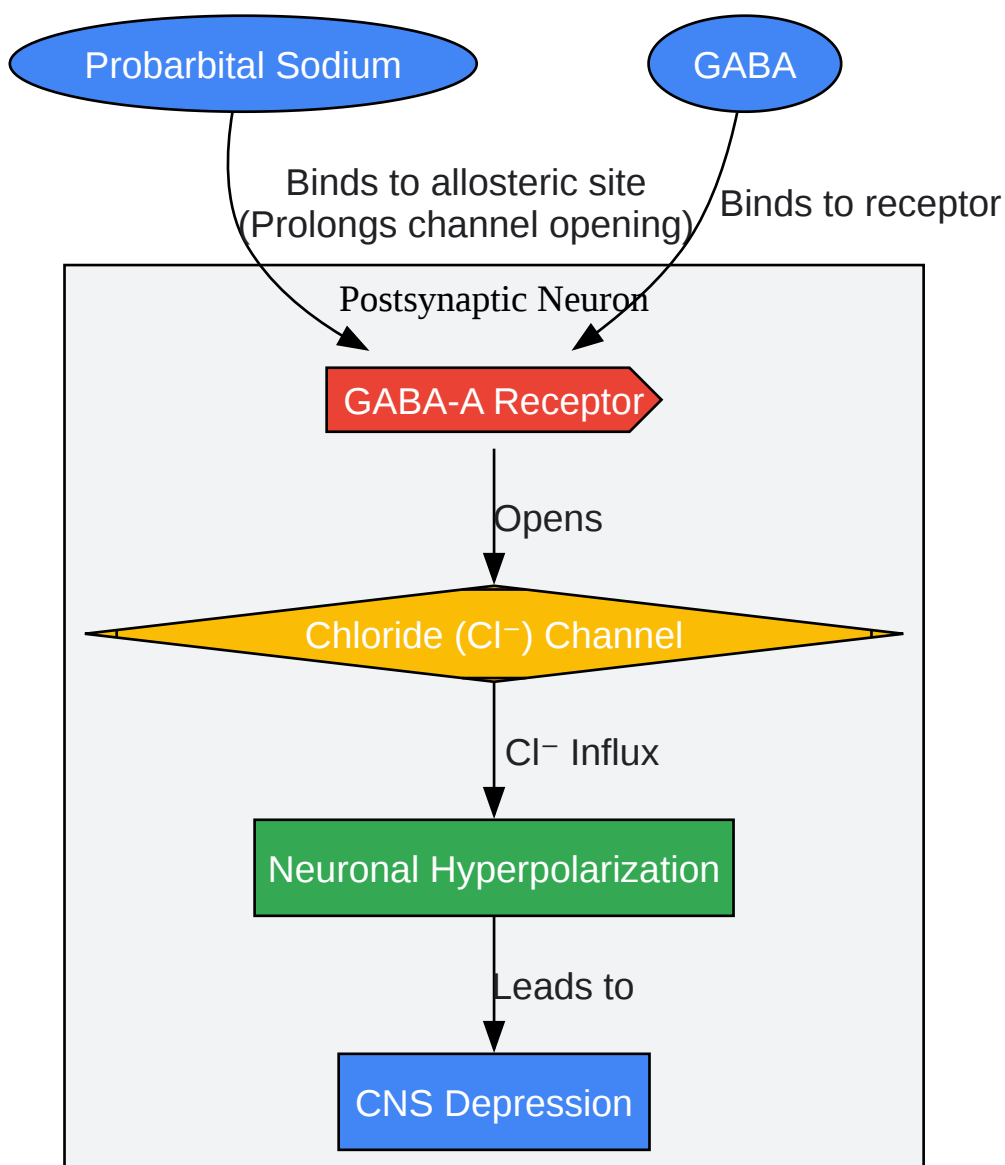
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Caption: General synthesis pathway for **Probarbital Sodium**.

## Mechanism of Action and Signaling Pathway

The primary mechanism of action for **probarbital sodium**, consistent with other barbiturates, involves the potentiation of the inhibitory neurotransmitter  $\gamma$ -aminobutyric acid (GABA) at the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing neuronal activity.

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant and prolonged inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.



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Caption: **Probarbital Sodium**'s effect on the GABA-A receptor signaling pathway.

## Pharmacological Data

Parameter	Description
Pharmacological Class	Sedative-hypnotic, Anticonvulsant[3][4]
Mechanism of Action	Positive allosteric modulator of the GABA-A receptor[2]
Onset of Action	Intermediate
Duration of Action	Intermediate
Metabolism	Hepatic microsomal enzymes[1]
Therapeutic Uses	Historically used as a sedative and hypnotic[1]
Side Effects	Drowsiness, vertigo, confusion, incoordination[1]
Dependence Potential	Physical and psychic dependence can occur with prolonged use.[1]

## Experimental Protocols

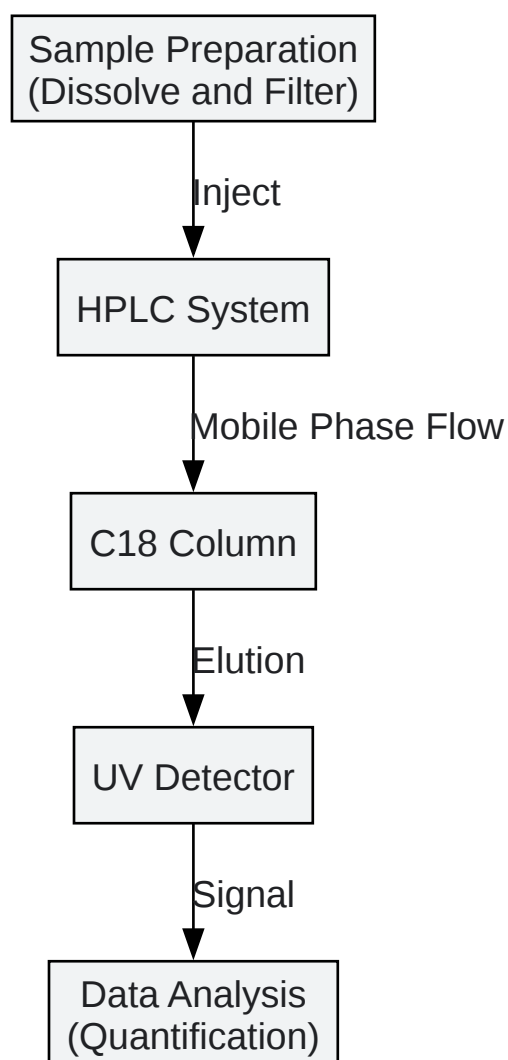
The analysis of **probarbital sodium** in biological and pharmaceutical samples can be achieved using standard chromatographic techniques. The following are general protocols that can be adapted for the specific analysis of **probarbital sodium**.

### High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **probarbital sodium** in pharmaceutical formulations.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.
- Flow Rate: Typically 1.0 mL/min.

- Detection Wavelength: Barbiturates can be detected in the low UV range, often around 210-220 nm.
- Sample Preparation:
  - Accurately weigh and dissolve the sample containing **probarbital sodium** in the mobile phase or a suitable solvent.
  - Filter the sample through a 0.45  $\mu\text{m}$  filter before injection.
- Quantification: Create a calibration curve using standard solutions of **probarbital sodium** of known concentrations.



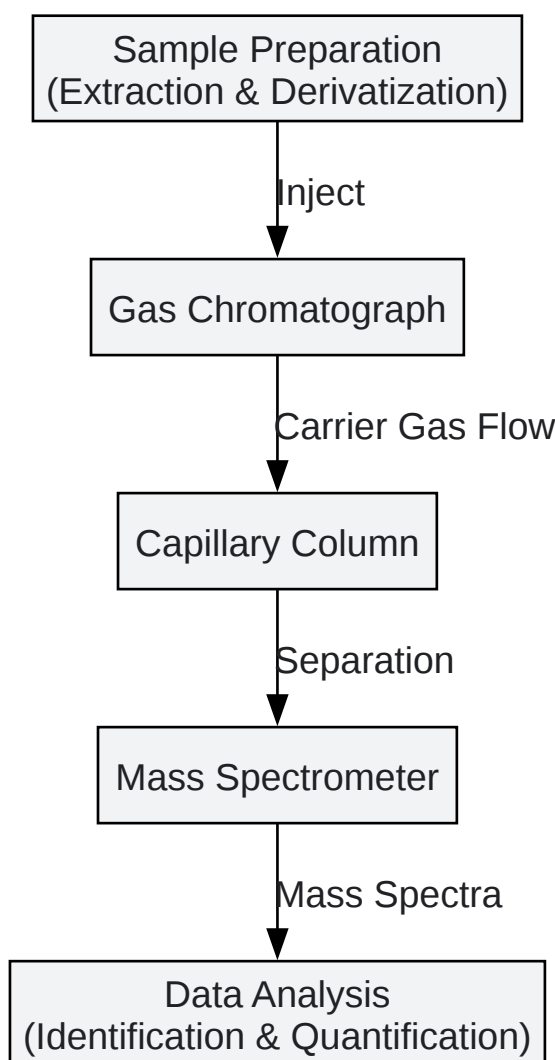
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Caption: General workflow for HPLC analysis of **Probarbital Sodium**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for the detection and quantification of **probarbital sodium** in biological matrices such as blood and urine.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from matrix components. An example program might start at 100°C, ramp up to 280°C, and hold.
- Injection Mode: Splitless injection is often used for trace analysis.
- Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.
- Sample Preparation:
  - Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug from the biological matrix. For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.
  - Derivatization (Optional but Recommended): To improve the chromatographic properties of barbiturates, derivatization (e.g., methylation or silylation) is often performed. This increases volatility and reduces peak tailing.
- Quantification: Use an internal standard (e.g., a deuterated analog of another barbiturate) and a calibration curve prepared in the same biological matrix.



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Caption: General workflow for GC-MS analysis of **Probarbital Sodium**.

## Conclusion

**Probarbital sodium** is a classic intermediate-acting barbiturate that functions as a CNS depressant through the potentiation of GABAergic neurotransmission. While its therapeutic use has largely been superseded by newer agents with more favorable safety profiles, its study remains relevant for understanding the pharmacology of barbiturates and for forensic and toxicological analysis. The analytical methods outlined provide robust frameworks for the detection and quantification of this compound. As with all barbiturates, the potential for abuse and dependence necessitates careful handling and consideration in any research or developmental context.



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